Product packaging for [3H]resolvin D1(Cat. No.:)

[3H]resolvin D1

カタログ番号: B10767277
分子量: 376.5 g/mol
InChIキー: OIWTWACQMDFHJG-LDOXQWQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

[3H]Resolvin D1 is a high-specific-activity, tritium-labeled form of the specialized pro-resolving mediator (SPM), Resolvin D1. This radioligand is an essential tool for elucidating the precise mechanisms of inflammation resolution and bioactions of SPMs. It is specifically designed for advanced pharmacological studies, including receptor binding assays to characterize and quantify Resolvin D1 receptors, uptake and metabolism studies to trace its metabolic fate, and autoradiography to visualize receptor distribution in tissues. The incorporation of the tritium label allows for highly sensitive and quantitative tracking, enabling researchers to dissect the pathways through which Resolvin D1 actively promotes the resolution of inflammation without being immunosuppressive. This includes facilitating neutrophil apoptosis, enhancing macrophage efferocytosis, and reducing the production of pro-inflammatory mediators. By providing a reliable and potent tracer, this compound accelerates research into chronic inflammatory diseases, autoimmune disorders, and the fundamental biology of inflammation resolution, offering critical insights for the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O5 B10767277 [3H]resolvin D1

3D Structure

Interactive Chemical Structure Model





特性

分子式

C22H32O5

分子量

376.5 g/mol

IUPAC名

(4Z,7S,8S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21-/m0/s1

InChIキー

OIWTWACQMDFHJG-LDOXQWQISA-N

異性体SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](C/C=C\CCC(=O)O)O)O)O

正規SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

製品の起源

United States

Biosynthetic Pathways and Metabolic Fate of Resolvin D1

Endogenous Biosynthesis from Docosahexaenoic Acid (DHA)

Resolvin D1 (RvD1) is an endogenous lipid mediator synthesized from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). mdpi.comharvard.edu This biosynthesis is a tightly regulated process involving a series of enzymatic reactions that occur during the resolution phase of inflammation. The production of RvD1 is a key mechanism by which the body actively terminates the inflammatory response and promotes a return to homeostasis. biologists.com

The biosynthesis of RvD1 is a multi-step process that often involves the coordinated action of different enzymes in various cell types, a concept known as transcellular biosynthesis. mdpi.comharvard.edu The primary enzymes involved are lipoxygenases (LOX) and, under certain conditions, cyclooxygenase-2 (COX-2).

The canonical pathway for RvD1 biosynthesis begins with the action of a 15-lipoxygenase (15-LOX) on DHA. harvard.eduresearchgate.net This enzymatic step introduces molecular oxygen to position 17 of the DHA molecule, leading to the formation of a 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) intermediate. harvard.eduresearchgate.net This intermediate is then rapidly converted to 17S-hydroxy-docosahexaenoic acid (17S-HDHA). researchgate.net

Subsequently, a 5-lipoxygenase (5-LOX), typically found in leukocytes such as polymorphonuclear neutrophils (PMNs), acts on 17S-HDHA. harvard.edubiologists.com This second lipoxygenation step generates a 7,8-epoxide-containing intermediate. harvard.eduresearchgate.net The enzymatic hydrolysis of this epoxide then yields the final structure of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid). harvard.eduresearchgate.net

An alternative pathway for the generation of a stereoisomer of RvD1, known as aspirin-triggered Resolvin D1 (AT-RvD1), involves the enzyme cyclooxygenase-2 (COX-2). When COX-2 is acetylated by aspirin, its enzymatic activity is altered. Instead of producing prostaglandins (B1171923), the aspirin-acetylated COX-2 converts DHA into a 17R-hydroperoxy derivative. harvard.edud-nb.info This 17R-hydroperoxy intermediate is then processed by 5-LOX in a similar manner to the 17S-intermediate, ultimately forming AT-RvD1. researchgate.netd-nb.info

Table 1: Key Enzymes in Resolvin D1 Biosynthesis

Enzyme Role in RvD1 Biosynthesis Intermediate/Product
15-Lipoxygenase (15-LOX) Initial oxygenation of DHA 17S-hydroperoxy-DHA (17S-HpDHA)
5-Lipoxygenase (5-LOX) Second oxygenation of 17S-HDHA 7,8-epoxide intermediate
Cyclooxygenase-2 (COX-2) (aspirin-acetylated) Initial oxygenation of DHA to form the 17R epimer 17R-hydroperoxy-DHA
Soluble Epoxide Hydrolase (sEH) Hydrolysis of the 7,8-epoxide intermediate Resolvin D1

Stereochemical Determinants of Resolvin D1 Formation

The biological activity of Resolvin D1 is critically dependent on its precise three-dimensional structure, or stereochemistry. The specific arrangement of the hydroxyl groups and the configuration of the double bonds are crucial for its potent pro-resolving functions.

The complete stereochemistry of RvD1 has been determined as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. researchgate.net This specific configuration arises from the sequential and stereospecific nature of the enzymatic reactions in its biosynthesis. The initial oxygenation by 15-LOX establishes the S configuration at the 17th carbon. Subsequent action by 5-LOX and enzymatic hydrolysis leads to the S and R configurations at the 7th and 8th carbons, respectively. harvard.eduresearchgate.net

In the case of aspirin-triggered RvD1 (AT-RvD1), the key stereochemical difference lies at the 17th carbon. Aspirin-acetylated COX-2 produces a 17R-hydroperoxy intermediate, resulting in the formation of AT-RvD1 with a 17R-hydroxyl group. researchgate.netd-nb.info While RvD1 and AT-RvD1 are diastereomers, differing only in the stereochemistry at carbon 17, this subtle change has significant implications for their metabolic stability and biological activity. nih.govfrontiersin.org

Metabolic Inactivation Mechanisms of Resolvin D1

Like other potent lipid mediators, Resolvin D1 has a relatively short half-life in vivo due to rapid metabolic inactivation. This ensures that its pro-resolving signals are localized and transient.

The primary route for the inactivation of Resolvin D1 is through enzymatic degradation by eicosanoid oxidoreductases, specifically 15-hydroxyprostaglandin dehydrogenase (15-PGDH). d-nb.infomdpi.com This enzyme catalyzes the oxidation of the hydroxyl groups at the 8 and 17 positions of the RvD1 molecule to form 8-oxo- and 17-oxo-RvD1 metabolites. researchgate.netd-nb.info These oxidized metabolites exhibit dramatically reduced biological activity compared to the parent compound. researchgate.net

The stereochemistry of RvD1 plays a crucial role in its susceptibility to enzymatic inactivation. AT-RvD1, with its 17R-hydroxyl group, is more resistant to metabolic inactivation by eicosanoid oxidoreductases compared to RvD1, which has a 17S-hydroxyl group. nih.govfrontiersin.org This increased metabolic stability of AT-RvD1 contributes to its enhanced in vivo potency and prolonged pro-resolving actions. nih.govfrontiersin.org

In a typical preclinical metabolic profiling study using a radiolabeled compound like [3H]Resolvin D1, the compound would be administered to an animal model. Subsequently, biological samples such as blood, urine, feces, and various tissues would be collected over time. The radioactivity in these samples would be measured to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) would be used to separate and identify the metabolites of this compound. This would allow researchers to confirm the formation of metabolites such as 8-oxo- and 17-oxo-RvD1 and to identify any other potential metabolic pathways. Such studies are crucial for understanding the pharmacokinetics of Resolvin D1 and for the development of more stable and effective synthetic analogs for therapeutic use. mdpi.com

Molecular and Cellular Mechanisms of Resolvin D1 Action

Resolvin D1 Receptor Interactions and Characterization

The pro-resolving actions of RvD1 are mediated through its interaction with specific G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov The identification and characterization of these receptors have been crucial in understanding the molecular basis of RvD1's biological functions.

Two primary GPCRs have been identified as receptors for RvD1: GPR32 and FPR2/ALX (also known as ALX). pnas.orgnih.gov GPR32, previously an orphan receptor, was identified as a high-affinity receptor for RvD1. nih.govgenecards.org FPR2/ALX, initially recognized as the receptor for lipoxin A4 (LXA4), also binds RvD1, indicating a potential convergence of pro-resolving signaling pathways. pnas.orgfrontiersin.org

The identification of these receptors was achieved through various screening systems, including a β-arrestin-based ligand-receptor interaction assay. pnas.org Functional characterization has demonstrated that RvD1's actions on human polymorphonuclear leukocytes (PMNs) are sensitive to pertussis toxin, confirming the involvement of GPCRs. pnas.orgpnas.org Overexpression of GPR32 and FPR2/ALX in human macrophages enhances RvD1-stimulated phagocytosis of zymosan and apoptotic neutrophils, while their knockdown using shRNA diminishes this effect. pnas.orgnih.gov This provides functional validation of their roles as bona fide RvD1 receptors. pnas.org In mice, the anti-inflammatory actions of RvD1, such as reducing leukocyte infiltration, are abolished in the absence of fpr2, highlighting the essential role of this receptor in mediating RvD1 responses in vivo. ahajournals.org Interestingly, GPR32 does not have a direct ortholog in mice, suggesting that in this species, the effects of RvD1 are primarily mediated through FPR2/ALX. aai.org Furthermore, there is evidence of "cross-talk" between FPR2/ALX and other receptors, such as TLR2, which is essential for RvD1-mediated inflammation resolution in certain contexts like Staphylococcus aureus endophthalmitis. arvojournals.org

Table 1: Resolvin D1 Receptors and their Functional Roles

Receptor Also Known As Ligands Key Functions Mediated by RvD1 Cell Types
GPR32 DRV1, RVDR1 Resolvin D1, Lipoxin A4 Phagocytosis, pnas.orgnih.gov Anti-inflammatory cytokine production, researchgate.net Regulation of intracellular calcium aai.orgnih.gov Human phagocytes (macrophages, monocytes), pnas.orgresearchgate.net Pulmonary tissue genecards.org
FPR2/ALX ALX, Lipoxin A4 Receptor Resolvin D1, Lipoxin A4, Annexin-A1 peptide Phagocytosis, pnas.org Inhibition of neutrophil infiltration, ahajournals.org Regulation of lipid mediators ahajournals.org Human phagocytes (PMNs, macrophages, monocytes), pnas.orgfrontiersin.org Endothelial cells karger.com

To investigate the direct interaction of RvD1 with its receptors, synthetic tritium-labeled RvD1 ([³H]RvD1) was developed. pnas.org Radioligand binding studies using [³H]RvD1 have provided crucial insights into the kinetics and specificity of RvD1 receptor binding.

Specific binding sites for [³H]RvD1 were identified on human leukocytes, including PMNs and monocytes. pnas.org Saturation binding experiments and Scatchard analysis revealed that [³H]RvD1 binds with high affinity to human leukocytes. pnas.org Competition binding assays demonstrated the specificity of this interaction. Unlabeled RvD1 effectively displaced [³H]RvD1 binding. pnas.org Lipoxin A4 (LXA4), another pro-resolving mediator that shares the FPR2/ALX receptor, also partially displaced [³H]RvD1 binding, whereas the annexin (B1180172) 1-derived peptide Ac2-12, which also binds to FPR2/ALX, did not compete. pnas.org This suggests distinct but overlapping binding sites or allosteric interactions on the receptor.

In studies using recombinant GPR18, a receptor for Resolvin D2 (RvD2), [³H]RvD2 binding was specific and not competed by other specialized pro-resolving mediators, including RvD1. rupress.org This highlights the specificity of different resolvin family members for their respective receptors. A GPCR–β-arrestin–coupled system demonstrated that RvD1 directly activated GPR32 with an EC₅₀ of approximately 8.8 x 10⁻¹² M, and LXA₄ also activated GPR32 with an EC₅₀ of approximately 3.4 x 10⁻¹¹ M, indicating direct activation of this receptor by both lipid mediators. nih.gov

Table 2: Binding Characteristics of [³H]Resolvin D1

Parameter Value/Observation Cell/System Used Reference
Dissociation Constant (Kd) ~0.17 ± 0.06 nM Human leukocytes pnas.org
EC₅₀ for GPR32 activation ~8.8 x 10⁻¹² M GPR32–β-arrestin cells nih.gov
Competition Binding Displaced by unlabeled RvD1 and partially by LXA4 Human leukocytes pnas.org
Specificity Peptide Ac2-12 did not compete for binding Human leukocytes pnas.org

Intracellular Signaling Cascades Activated by Resolvin D1

Upon binding to its receptors, RvD1 initiates a series of intracellular signaling cascades that translate the extracellular pro-resolving signal into specific cellular responses. These pathways are complex and often cell-type specific, involving G-protein coupling, modulation of protein kinase activity, and regulation of intracellular ion dynamics.

As RvD1 receptors are GPCRs, their activation leads to the engagement of heterotrimeric G proteins, initiating downstream signaling events. frontiersin.orggenecards.org The actions of RvD1 on human PMNs are sensitive to pertussis toxin, indicating the involvement of Gαi/o subunits. pnas.orgpnas.org Activation of these G proteins can lead to the downregulation of pro-inflammatory signaling cascades. frontiersin.org For instance, in conjunctival goblet cells, RvD1, through its receptors, activates phospholipase C (PLC), phospholipase D (PLD), and phospholipase A2 (PLA2). arvojournals.orgnih.govresearchgate.net The activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net In some cellular systems, RvD1 signaling does not lead to a classic, robust mobilization of intracellular calcium or activation of cAMP, suggesting that it utilizes alternative or more nuanced second messenger pathways. pnas.org

A key component of RvD1 signaling involves the modulation of various protein kinase pathways. The extracellular signal-regulated kinase (ERK) 1/2, a member of the mitogen-activated protein kinase (MAPK) family, is a common target. nih.govjci.org In conjunctival goblet cells, RvD1 activates ERK1/2 to stimulate mucin secretion. arvojournals.orgnih.gov Furthermore, aspirin-triggered RvD1 (AT-RvD1) has been shown to activate the phosphorylation of pERK1/2 in macrophages via GPR32. jci.org RvD1 can also inhibit pro-inflammatory signaling pathways, such as the p-ERK pathway, to reduce the release of inflammatory cytokines. nih.gov

The PI3K/Akt pathway is another critical node in RvD1 signaling. RvD1 has been shown to modulate the PI3K/Akt/mTOR pathway, which can inhibit apoptosis and reduce inflammation. researchgate.netuzh.ch In hepatic stellate cells, RvD1 activates the Akt/mTOR pathway to inhibit autophagy. frontiersin.org Additionally, RvD1 treatment can increase the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, which can enhance insulin (B600854) sensitivity. researchgate.netmdpi.com RvD1 also influences other kinase-dependent pathways, such as blocking STAT-1 and persistent STAT3 activation in inflamed adipose tissue. nih.gov

The regulation of intracellular calcium ([Ca²⁺]i) is another important aspect of RvD1 signaling, although its role can vary depending on the cell type and context. In primary human macrophages, 10 nM RvD1 induces an immediate release of cytoplasmic calcium. aai.org Similarly, in cultured rat conjunctival goblet cells, RvD1 stimulates an increase in [Ca²⁺]i, which is essential for mucin secretion. arvojournals.org This increase in calcium can be blocked by inhibitors of PLC, PLD, and PLA2. arvojournals.orgnih.gov

However, in other cell types, such as human PMNs, RvD1 does not appear to stimulate intracellular calcium mobilization. pnas.org In the context of allergic responses, RvD1 can interact with its receptor GPR32 to block histamine-stimulated increases in [Ca²⁺]i in conjunctival goblet cells, thereby preventing histamine-mediated responses. nih.gov This suggests that RvD1 can both directly modulate and counter-regulate calcium signals to exert its pro-resolving effects.

Gene Expression and Proteomic Modulation by Resolvin D1

Transcriptional Regulation of Pro-resolving and Anti-inflammatory Genes

Resolvin D1 orchestrates a sophisticated program of gene expression that actively suppresses pro-inflammatory pathways while simultaneously promoting pro-resolving functions. This dual action is critical for dampening excessive inflammation and facilitating the return to tissue homeostasis.

RvD1 has been shown to significantly downregulate the expression of key pro-inflammatory cytokines and chemokines. In various cell types, including macrophages and periodontal ligament cells, RvD1 treatment reduces the mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. plos.orguit.nospandidos-publications.comnih.govjci.org This suppression is often mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription. plos.orgspandidos-publications.commdpi.com For example, RvD1 can prevent the activation of the p50 and p65 subunits of NF-κB, thereby blocking the transcription of their target genes. spandidos-publications.combiologists.com Furthermore, RvD1 has been observed to decrease the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1) and CXCL1, which are responsible for recruiting inflammatory cells to the site of injury. plos.orgjci.org

In addition to suppressing pro-inflammatory genes, RvD1 actively upregulates genes associated with inflammation resolution and tissue repair. A key target is the anti-inflammatory cytokine IL-10. researchgate.netnih.gov RvD1 has been shown to enhance the expression of IL-10, which in turn helps to control the inflammatory response. researchgate.netaai.org Another important pro-resolving gene regulated by RvD1 is heme oxygenase-1 (HO-1), which has cytoprotective effects. aai.org RvD1 can enhance the expression of HO-1 through mechanisms dependent on p38 MAPK activity. aai.org

MicroRNAs (miRNAs), small non-coding RNAs that regulate gene expression post-transcriptionally, have emerged as crucial players in RvD1's mechanism of action. frontiersin.org RvD1 can modulate the expression of specific miRNAs to fine-tune the inflammatory response. For instance, RvD1 has been shown to up-regulate miR-208a and miR-219 in vivo, which are involved in resolution circuits. researchgate.net Conversely, it can downregulate inflammatory miRNAs such as miR-155, miR-146a, and miR-148a, which are typically elevated during inflammation. rbmb.netrbmb.net By altering the miRNA landscape, RvD1 can indirectly regulate the expression of a wide array of genes, further contributing to its pro-resolving effects. For example, RvD1 was found to ameliorate systemic lupus erythematosus (SLE) progression by up-regulating Treg and down-regulating Th17 cells via miR-30e-5p. frontiersin.org

Table 1: Modulation of Gene Expression by Resolvin D1

Gene/Molecule Effect of RvD1 Cell/Tissue Type Implication Reference(s)
Pro-inflammatory Genes
TNF-α Macrophages, MG-63 cells, Muscle cells Reduction of key inflammatory cytokine plos.orgspandidos-publications.comjci.orgbiologists.com
IL-1β Macrophages, MG-63 cells, PDLCs Attenuation of acute inflammation plos.orguit.nospandidos-publications.comnih.gov
IL-6 Macrophages, MG-63 cells, Muscle cells Dampening of systemic inflammation uit.nospandidos-publications.comjci.org
NF-κB (p50/p65) Macrophages, MG-63 cells Inhibition of master inflammatory regulator spandidos-publications.combiologists.com
CXCL1 / KC Small intestine Reduced neutrophil chemotaxis plos.org
MCP-1 Muscle cells Reduced monocyte recruitment jci.org
NLRP3 Inflammasome MG-63 cells, Podocytes Inhibition of inflammasome activation plos.orgspandidos-publications.com
Pro-resolving & Anti-inflammatory Genes
IL-10 Adipose tissue, Macrophages Promotion of anti-inflammatory response researchgate.netnih.govaai.org
Heme Oxygenase-1 (HO-1) Adipose tissue Enhancement of cytoprotection aai.org
Cyclooxygenase-2 (COX-2) Pulmonary fibroblasts (resolution phase) Promotion of pro-resolving prostaglandin (B15479496) synthesis nih.gov
MicroRNAs (miRNAs)
miR-30e-5p Naïve CD4+ T cells Regulation of Treg/Th17 balance frontiersin.org
miR-155, miR-146a, miR-148a THP-1 Macrophages Attenuation of inflammatory miRNA signature rbmb.netrbmb.net
miR-208a, miR-219 Peritoneal exudates Activation of resolution circuits researchgate.net

Impact on Cellular Proteome and Lipidome

The influence of Resolvin D1 extends beyond gene transcription to directly and indirectly modify the cellular proteome and lipidome, which are the collections of proteins and lipids within a cell, respectively. These changes are fundamental to the functional outcomes of RvD1 signaling, such as reduced inflammatory cell infiltration, enhanced clearance of apoptotic cells (efferocytosis), and promotion of tissue regeneration.

Proteomic analyses have revealed that RvD1 can alter the expression and activation of numerous proteins involved in inflammation, fibrosis, and apoptosis. In a model of right heart disease, RvD1 treatment suppressed the monocrotaline-induced increases in protein expression of pro-fibrotic and pro-inflammatory markers such as Collagen Type III Alpha 1 Chain (COL3A1), Caspase 1 (CASP1), and IL-1β. oup.com In human visceral adipose tissue, RvD1 was found to limit the excessive activation of the IL-10 pathway by reducing the phosphorylation of STAT proteins, particularly STAT-1 and STAT3, thereby blocking their target inflammatory genes like CXCL9. aai.org Proteomic analysis of heart tissue from sickle cell disease mice subjected to hypoxia/reoxygenation stress showed that RvD1 administration prevented the activation of pro-inflammatory and pro-fibrotic pathways, including the transforming growth factor (TGF)-β1/Smad2-3 canonical pathway, and reduced the expression of proteins involved in apoptosis. ashpublications.org

The impact of RvD1 on the lipidome is a key aspect of its role as a specialized pro-resolving mediator. RvD1 is part of a complex network of lipid mediators that are temporally regulated during inflammation and its resolution. mdpi.com Metabololipidomic studies have shown that the presence of RvD1 often coincides with a "class switching" of lipid mediators, from pro-inflammatory leukotrienes (LTs) and prostaglandins (B1171923) (PGs) to pro-resolving lipoxins (LXs), resolvins, and protectins. ahajournals.orgjci.org RvD1 can actively modulate this balance. For instance, RvD1 administration can decrease the levels of the potent neutrophil chemoattractant Leukotriene B4 (LTB4) while simultaneously enhancing the production of anti-inflammatory mediators like Lipoxin A4 (LXA4) and Prostaglandin E2 (PGE2), which can promote resolution. nih.govahajournals.org Furthermore, adipose tissue can rapidly convert RvD1 into novel oxo-resolvins, such as 7-oxo-RvD2 from RvD2, which retain biological activity, indicating a dynamic regulation of the local lipid mediator profile. nih.gov This controlled shift in the lipidome is crucial for halting neutrophil infiltration and promoting the resolution of inflammation. ahajournals.orgjci.org

Table 2: Impact of Resolvin D1 on Cellular Proteome and Lipidome

Molecule Class Specific Molecule Effect of RvD1 Functional Consequence Reference(s)
Proteome
Phospho-STAT1, Phospho-STAT3 Reduction of inflammatory signaling aai.org
NF-κB p65 Prevention of pro-inflammatory gene transcription ashpublications.org
TGF-β1/Smad2-3 pathway proteins Attenuation of pro-fibrotic signaling ashpublications.org
Nrf2 ↓ (activation) Modulation of oxidative stress response ashpublications.org
COL3A1, CASP1, IL-1β (protein) Reduction in fibrosis and inflammation oup.com
Lipidome
Leukotriene B4 (LTB4) Decreased neutrophil chemotaxis ahajournals.org
Prostaglandin E2 (PGE2) Promotion of lipid mediator class switching ahajournals.org
Lipoxin A4 (LXA4) Enhanced anti-inflammatory signaling jci.org
Resolvin D1 (itself) Metabolized to oxo-RvD1 Dynamic regulation of local pro-resolving signals nih.gov

Biological Roles of Resolvin D1 in Cellular Homeostasis and Resolution Physiology Preclinical Insights

Effects on Innate Immune Cell Functions

RvD1 exerts profound effects on the key players of the innate immune system, including macrophages, neutrophils, and dendritic cells, thereby actively promoting the cessation of the inflammatory response.

Macrophage Phagocytosis and Efferocytosis Enhancement

A cardinal function of RvD1 in promoting resolution is its ability to enhance the phagocytic and efferocytic capacity of macrophages. medchemexpress.complos.orgbiologists.compnas.orgfrontiersin.org Efferocytosis, the clearance of apoptotic cells, is a critical process for preventing secondary necrosis and the release of pro-inflammatory cellular contents. biologists.com

Preclinical studies have consistently demonstrated that RvD1 stimulates macrophages to more efficiently engulf apoptotic neutrophils and other cellular debris. plos.orgbiologists.compnas.orgrupress.org For instance, in a murine model of peritonitis, the administration of RvD1 was shown to increase the efferocytic activity of macrophages. biologists.com This enhancement is dose-dependent and has been observed with both zymosan particles and apoptotic human neutrophils. pnas.org Mechanistically, RvD1 can restore the efferocytic activity of macrophages that has been suppressed by pro-inflammatory stimuli like lipopolysaccharide (LPS). biologists.com This restoration is partly mediated by the downregulation of tumor necrosis factor-alpha (TNF-α) production. biologists.com Furthermore, RvD1 promotes the polarization of macrophages towards a pro-resolving M2 phenotype, which is characterized by increased phagocytic activity. plos.orgmdpi.com The pro-resolving actions of RvD1 on macrophages are mediated through its interaction with specific G-protein coupled receptors, namely ALX/FPR2 and GPR32. pnas.org Overexpression of these receptors in human macrophages leads to increased phagocytosis in response to RvD1. pnas.org

Model System Key Findings Reference
Murine PeritonitisRvD1 increased the efferocytic activity of macrophages. biologists.com
Human Macrophages (in vitro)RvD1 enhanced the ability of macrophages to ingest zymosan and apoptotic neutrophils in a dose-dependent manner. pnas.org
Murine Macrophage-like RAW264.7 cellsRvD1 restored the efferocytic activity suppressed by LPS, mediated by downregulation of TNF-α. biologists.com
Cigarette Smoke-Induced Lung Inflammation (mice)RvD1 promoted the differentiation of pro-resolving M2 macrophages with enhanced phagocytic activity. plos.org

Neutrophil Recruitment, Apoptosis, and Clearance Modulation

RvD1 plays a crucial role in controlling neutrophil activity during inflammation. It limits the initial recruitment of neutrophils to the inflammatory site, a key step in preventing excessive tissue damage. plos.orgahajournals.orgnih.govfrontiersin.org This is achieved by reducing neutrophil rolling and adhesion to the endothelium. ahajournals.orgnih.gov The actions of RvD1 on neutrophil recruitment are mediated through its receptors, ALX/FPR2 and GPR32. ahajournals.org

Beyond limiting their influx, RvD1 also facilitates the timely removal of neutrophils from the inflamed tissue. It does not directly induce neutrophil apoptosis but rather enhances the clearance of already apoptotic neutrophils by macrophages (efferocytosis), as discussed in the previous section. plos.org This efficient clearance prevents the release of harmful granular contents from neutrophils. plos.org In some contexts, such as in certain cancer models, RvD1 has been shown to stimulate a neutrophil-dependent recruitment of anti-tumor monocytes, highlighting a more complex modulatory role. unich.itnih.gov

Model System Key Findings Reference
Human Neutrophils and Endothelial Cells (in vitro flow chamber)RvD1 reduced human polymorphonuclear leukocyte recruitment to endothelial cells under shear conditions. ahajournals.org
Zymosan-Induced Peritonitis (mice)RvD1 limited the infiltration of neutrophils. frontiersin.org
Cigarette Smoke-Induced Lung Inflammation (mice)RvD1 dampened neutrophil recruitment and enhanced their clearance. plos.org
HPV-positive Cancer Models (in vitro and in vivo)RvD1 stimulated a neutrophil-dependent recruitment of anti-tumor monocytes. unich.itnih.gov

Dendritic Cell Maturation and Antigen Presentation Regulation

RvD1 also influences the function of dendritic cells (DCs), which are critical antigen-presenting cells that bridge the innate and adaptive immune systems. Preclinical evidence suggests that RvD1 can inhibit the maturation of DCs. nih.govharvard.edu For example, an analogue of RvD1 was found to reduce the expression of major histocompatibility complex (MHC) class II and the co-stimulatory molecule CD40 on DCs following stimulation with lipopolysaccharide (LPS). nih.gov By inhibiting DC maturation, RvD1 can suppress the subsequent activation of T cells, thereby dampening the adaptive immune response. nih.gov This modulation of DC function represents another mechanism by which RvD1 contributes to the resolution of inflammation and the maintenance of immune tolerance. nih.govharvard.edu

Modulation of Adaptive Immune Responses

The influence of RvD1 extends to the adaptive immune system, where it regulates the activation and differentiation of T and B lymphocytes, further contributing to the restoration of immune homeostasis.

T Lymphocyte Activation and Differentiation Regulation

RvD1 has been shown to modulate T cell responses, generally by steering them away from pro-inflammatory phenotypes. nih.govqmul.ac.ukresearchgate.net It can reduce the production of key cytokines by activated CD8+ T cells and CD4+ T helper 1 (Th1) and Th17 cells, without affecting their proliferation. nih.govqmul.ac.ukresearchgate.net Specifically, RvD1 has been found to decrease the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from these T cell subsets. qmul.ac.uk

Furthermore, RvD1 can influence the differentiation of naive CD4+ T cells. It prevents their differentiation into pathogenic Th1 and Th17 cells by downregulating their signature transcription factors. nih.govqmul.ac.ukresearchgate.net Concurrently, it can promote the generation and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govqmul.ac.ukresearchgate.net These effects are mediated, at least in part, through the GPR32 and ALX/FPR2 receptors. nih.govqmul.ac.ukresearchgate.net In the context of systemic lupus erythematosus (SLE), RvD1 has been shown to suppress the expansion of T follicular helper (Tfh) cells, which are involved in B cell activation and autoantibody production. researchgate.net

Cell Type Effect of Resolvin D1 Reference
Activated CD8+ and CD4+ T cellsReduced production of cytokines like IFN-γ and TNF-α. nih.govqmul.ac.uk
Naive CD4+ T cellsPrevented differentiation into Th1 and Th17 cells. nih.govqmul.ac.ukresearchgate.net
Regulatory T cells (Tregs)Enhanced de novo generation and function. nih.govqmul.ac.ukresearchgate.net
T follicular helper (Tfh) cellsSuppressed expansion in a model of systemic lupus erythematosus. researchgate.net

B Lymphocyte Function and Antibody Production Influences

The effects of RvD1 on B lymphocytes are complex and appear to be context-dependent. Some studies have shown that RvD1 can enhance certain aspects of B cell function. For instance, in activated human B cells, RvD1 has been reported to increase the production of IgM and IgG antibodies. frontiersin.orgaai.orgnih.gov This increased antibody production is associated with an augmented differentiation of B cells into antibody-secreting cells. aai.orgnih.govjci.org This suggests a role for RvD1 in the later stages of an immune response, contributing to pathogen clearance. aai.org

Conversely, other research indicates that RvD1 can have a suppressive effect on specific B cell responses. For example, RvD1 has been found to suppress the differentiation of naive B cells into IgE-secreting cells, which are central to allergic responses. frontiersin.org This suggests that RvD1 may selectively promote protective antibody responses while dampening those associated with hypersensitivity.

B Cell Subset Effect of Resolvin D1 Reference
Activated Human B cellsIncreased production of IgM and IgG. frontiersin.orgaai.orgnih.gov
Human B cellsEnhanced differentiation to antibody-secreting cells. aai.orgnih.govjci.org
Naive B cellsSuppressed differentiation into IgE-secreting cells. frontiersin.org

Impact on Non-Immune Cell Biology

Resolvin D1's influence extends beyond the immune system, directly affecting the biology of various non-immune cells that are critical for maintaining tissue integrity and function.

Endothelial Cell Permeability and Angiogenesis Regulation

RvD1 plays a crucial role in maintaining endothelial barrier integrity and regulating vascular permeability. In preclinical studies using human umbilical vein endothelial cells (HUVECs), RvD1 was shown to counteract the disruptive effects of lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govresearchgate.net It prevents the increase in cellular permeability by preserving the organization of tight junction proteins such as zonula occludens-1 (zo-1) and occludin. researchgate.net Furthermore, RvD1 protects endothelial adherens junctions by preventing the inactivation of protein tyrosine phosphatase SHP2, which is otherwise targeted by reactive oxygen species (ROS) during inflammation. nih.gov This action blocks the subsequent tyrosine phosphorylation of α-catenin and VE-cadherin, preserving the junctional integrity. nih.gov

In the context of diabetic complications, RvD1 demonstrated protective effects on endothelial cells under high glucose conditions. It attenuated endothelial leakage induced by hypoxia-reoxygenation and preserved mitochondrial function, which was associated with the preservation of VE-cadherin. researchgate.net The aspirin-triggered epimer of RvD1, AT-RvD1, has been found to inhibit the endothelial-mesenchymal transition (EndMT) induced by transforming growth factor-β1 (TGF-β1), a process implicated in fibrosis and tumor progression. scienceopen.com This inhibition is associated with an increase in the expression of Smad7. scienceopen.com While some studies suggest RvD1 and related lipid mediators can inhibit angiogenesis, others highlight its role in promoting tissue repair, which can involve controlled vessel formation. mdpi.comresearchgate.net

Table 1: Preclinical Findings on Resolvin D1 and Endothelial Cell Function

Model System Key Stimulus/Injury Major Findings Reference(s)
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) RvD1 decreased cellular permeability, inhibited redistribution of zo-1, occludin, and F-actin, and attenuated IκBα expression. researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) RvD1 prevented ROS-mediated SHP2 inactivation, protected adherens junction integrity, and blocked increases in vascular permeability. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Transforming growth factor-β1 (TGF-β1) Aspirin-Triggered RvD1 inhibited EndMT by increasing Smad7 expression. scienceopen.com
Diabetic Mice / Human Cardiac Endothelial Cells Myocardial Ischemia-Reperfusion / Hypoxia-Reoxygenation RvD1 reduced infarct size, attenuated endothelial permeability, and protected against mitochondrial damage under high glucose conditions. researchgate.net

Epithelial Barrier Function and Repair Promotion

RvD1 is a potent promoter of epithelial integrity and repair. In preclinical models of cystic fibrosis (CF), a disease characterized by defective epithelial ion transport and chronic lung inflammation, RvD1 demonstrated significant therapeutic potential. frontiersin.org Treatment with RvD1 in CF mice with Pseudomonas aeruginosa infection reduced bacterial load, neutrophil infiltration, and lung tissue damage. frontiersin.org In primary epithelial cells from CF patients, RvD1 enhanced the clearance of bacteria and dampened inflammatory signaling. frontiersin.org

The role of D-series resolvins in tissue repair has also been established in skin. Studies have shown that human epidermal keratinocytes can produce precursors to D-series resolvins. nih.gov Topical application of these resolvins, including RvD1, was found to accelerate re-epithelialization during skin injury in mice. This pro-migratory action on human keratinocytes is dependent on specific receptors, including the one identified using [3H]resolvin D1, and involves the activation of the PI3K-AKT-mTOR signaling pathway. nih.gov In the context of intestinal fibrosis, RvD1 has been shown to prevent epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrotic tissue. researchgate.net

Table 2: Preclinical Findings on Resolvin D1 and Epithelial Cell Function

Model System Key Stimulus/Injury Major Findings Reference(s)
Cystic Fibrosis (CF) Mice / Human CF Cells Pseudomonas aeruginosa Infection RvD1 reduced bacterial burden, inflammation, and lung pathology; enhanced bacterial clearance by human cells. frontiersin.org
Mouse and Pig Skin Injury / Human Keratinocytes Cutaneous Wounding D-series resolvins were produced during injury; topical application expedited re-epithelialization and enhanced keratinocyte migration. nih.gov
Dextran Sulfate Sodium (DSS)-Induced Intestinal Fibrosis Model Chronic Inflammation RvD1 prevented epithelial-to-mesenchymal transition and reduced collagen deposition. researchgate.net
Salivary Gland Epithelial Cells (in vitro) Tumor Necrosis Factor-alpha (TNF-α) RvD1 prevented TNF-α mediated disruption of salivary epithelial formation. nih.gov

Fibroblast Activation and Extracellular Matrix Remodeling

RvD1 modulates the activity of fibroblasts, key cells in the synthesis and remodeling of the extracellular matrix (ECM), particularly in the context of fibrosis. In models of intestinal fibrosis, RvD1 was found to reduce collagen deposition. researchgate.net This anti-fibrotic effect is linked to its ability to stimulate autophagy and prevent the epithelial-mesenchymal transition, which can be a source of fibroblasts. researchgate.net

In hepatocellular carcinoma, cancer-associated fibroblasts (CAFs) promote tumor progression. RvD1 was shown to inhibit the paracrine signaling from CAFs that contributes to the epithelial-mesenchymal transition and stem-like features of cancer cells. nih.gov Specifically, RvD1 suppresses the secretion of cartilage oligomeric matrix protein (COMP) by CAFs. nih.govoaepublish.com This effect is mediated through the formyl peptide receptor-2 (FPR2)/ALX receptor, which was identified as an RvD1 receptor through binding studies with this compound. pnas.orgnih.gov Furthermore, RvD1 has been observed to inhibit the differentiation of cancer-associated fibroblasts in pancreatic cancer models. mdpi.com In vascular smooth muscle cells, which share characteristics with myofibroblasts, RvD1 attenuates proliferation and migration, key processes in the development of neointimal hyperplasia following vascular injury. nih.gov

Table 3: Preclinical Findings on Resolvin D1 and Fibroblast/Extracellular Matrix Regulation

Model System Key Stimulus/Injury Major Findings Reference(s)
Dextran Sulfate Sodium (DSS)-Induced Intestinal Fibrosis Model Chronic Inflammation RvD1 reduced collagen deposition and prevented epithelial-mesenchymal transition by stimulating autophagy. researchgate.net
Hepatocellular Carcinoma (HCC) Co-culture Model Cancer-Associated Fibroblasts (CAFs) RvD1 inhibited CAF-derived COMP secretion, preventing EMT and cancer stemness features in HCC cells. nih.gov
Human Vascular Smooth Muscle Cells (VSMCs) Platelet-Derived Growth Factor (PDGF) RvD1 attenuated VSMC proliferation and migration, key events in neointimal hyperplasia. nih.gov
Obstructed Kidney Model Unilateral Ureteral Obstruction RvD1 inhibited interstitial fibrosis by reducing local fibroblast proliferation. nih.gov

Contributions to Tissue Remodeling and Organ Protection (Preclinical Models)

The cellular activities of RvD1 translate into significant organ-protective and tissue-remodeling effects across a range of preclinical disease models. Its fundamental role is to promote the resolution of inflammation, thereby preventing the collateral damage that drives chronic disease and organ failure. frontiersin.orgnih.gov

In models of lung injury and transplantation, RvD1 treatment limits neutrophil infiltration, attenuates the expression of inflammatory genes, and protects against early graft dysfunction. nih.gov Similarly, in cystic fibrosis lung disease, RvD1 enhances the resolution of infection and inflammation, leading to improved lung pathology. frontiersin.org

RvD1 also confers cardioprotection. In diabetic mice subjected to myocardial ischemia-reperfusion injury, RvD1 pretreatment significantly reduced infarct size, improved cardiac function, and reduced cardiac fibrosis. researchgate.net In a separate model of vascular injury, RvD1 was shown to attenuate neointimal hyperplasia, a pathological remodeling process that can lead to vessel restenosis. nih.gov

The protective effects of RvD1 extend to neurological and systemic autoimmune diseases. In a mouse model of systemic lupus erythematosus (SLE), RvD1 treatment ameliorated disease phenotypes, including reducing autoantibody levels and glomerular damage in the kidneys. frontiersin.org It also shows neuroprotective effects in models of spinal cord injury and brain injury by reducing inflammatory responses. mdpi.com In intestinal fibrosis, a common complication of inflammatory bowel disease, RvD1 demonstrates protective effects by reducing inflammation-driven tissue remodeling and collagen deposition. researchgate.net These diverse organ-protective actions underscore the therapeutic potential of stimulating RvD1 pathways to promote tissue repair and restore function. researchgate.net

Table 4: Organ-Protective Effects of Resolvin D1 in Preclinical Models

Disease Model Organ/Tissue Key Protective Actions Reference(s)
Lung Ischemia-Reperfusion Injury / Transplantation Lung Decreased neutrophil recruitment, attenuated inflammatory gene expression, limited early graft dysfunction. nih.gov
Cystic Fibrosis Lung Reduced bacterial burden, inflammation, and tissue damage; improved clinical scores. frontiersin.org
Myocardial Ischemia-Reperfusion (in diabetic mice) Heart Reduced infarct size, improved cardiac performance, reduced cardiac fibrosis, attenuated endothelial permeability. researchgate.net
Systemic Lupus Erythematosus (MRL/lpr mice) Kidney, Spleen Reduced spleen index, plasma anti-dsDNA antibodies, and glomerular hypercellularity. frontiersin.org
Intestinal Fibrosis (DSS-induced) Intestine Prevented epithelial-mesenchymal transition, reduced collagen deposition. researchgate.net
Vascular Injury (carotid artery ligation) Blood Vessel Attenuated neointimal hyperplasia by inhibiting vascular smooth muscle cell activation. nih.gov
Spinal Cord Injury Spinal Cord Enhanced neuronal regeneration and anti-inflammatory effects. mdpi.com

Advanced Methodologies for Investigating 3h Resolvin D1

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone in pharmacology for characterizing ligand-receptor interactions. The use of [3H]resolvin D1 in these assays has provided direct evidence for its specific binding to cell surface receptors, thereby validating its biological targets. These assays are fundamental in determining the affinity and selectivity of RvD1 for its receptors.

Saturation binding analysis with this compound is performed to determine the density of its binding sites (Bmax) and its equilibrium dissociation constant (Kd), a measure of binding affinity. In these experiments, increasing concentrations of this compound are incubated with a preparation of cells or membranes until equilibrium is reached. The amount of bound radioactivity is then measured.

Specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled RvD1) from the total binding. Analysis of the resulting saturation curve reveals key binding characteristics. For instance, studies using this compound with human polymorphonuclear leukocytes (PMNs) have demonstrated high-affinity specific binding.

ParameterValueCell Type
Kd (Dissociation Constant) 0.17 ± 0.06 nMHuman Leukocytes

This table presents the equilibrium dissociation constant (Kd) for this compound binding to human leukocytes, indicating a high affinity of the ligand for its receptors on these cells.

Competition binding assays are utilized to determine the selectivity of a receptor for various ligands. In this setup, a fixed concentration of this compound is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand. The ability of the unlabeled ligand to displace this compound from its binding sites is a measure of its own affinity for the receptor.

Studies have used this methodology to investigate the specificity of the this compound binding site on human leukocytes. By using related lipid mediators as competitors, the selectivity of the receptor can be profiled. For example, unlabeled RvD1 itself effectively displaces this compound, serving as a positive control. Other endogenous lipids, such as lipoxin A4 (LXA4), have been shown to partially displace this compound, suggesting they may share a binding site or bind to a distinct site that allosterically modulates the RvD1 binding site.

Competing Ligand% Displacement of this compound
Resolvin D1 100%
Lipoxin A4 ~60%
Ac2-12 (Annexin 1 peptide) No competition

This table summarizes the results of competition binding assays on human leukocytes. It shows the percentage of this compound that is displaced by various unlabeled ligands, indicating the selectivity of the binding site.

Quantitative Analysis and Mass Spectrometry-Based Lipidomics

The quantification of Resolvin D1 in complex biological samples is essential for understanding its physiological and pathological roles. Mass spectrometry-based lipidomics has emerged as a powerful tool for this purpose. The integration of techniques involving this compound can further enhance these analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipid mediators like Resolvin D1 from biological matrices. This technique separates the analyte from other sample components, and then uses mass spectrometry to identify and quantify it based on its mass-to-charge ratio and fragmentation pattern.

The use of this compound as an internal standard in LC-MS/MS analysis can improve the accuracy and precision of quantification. Furthermore, the integration of an online radioactivity detector with the LC-MS/MS system allows for the simultaneous monitoring of both the radiolabeled and unlabeled forms of the analyte. This dual-detection approach can be invaluable for metabolic studies, enabling the tracking of the administered this compound and its metabolites alongside the endogenous pool of RvD1.

Metabolic flux analysis aims to quantify the rates of metabolic pathways. By introducing a labeled substrate like this compound into a biological system, it is possible to trace its metabolic fate. This involves tracking the appearance of the tritium (B154650) label in various downstream metabolites over time.

While specific metabolic flux studies solely dedicated to this compound are not extensively reported, the methodology is well-established for other tritiated compounds. Such studies would involve administering this compound to cells, tissues, or whole organisms, followed by the extraction and analysis of lipids at different time points. By identifying and quantifying the tritiated metabolites, a metabolic map for Resolvin D1 can be constructed, providing insights into its biosynthesis, degradation, and conversion to other bioactive molecules.

Autoradiography and Imaging Techniques for this compound Localization

Autoradiography is a powerful imaging technique that utilizes the emissions from a radiolabeled molecule to visualize its distribution within biological samples. The use of tritium ([3H]) is particularly advantageous for high-resolution applications due to the low energy of its beta emissions.

By applying this compound to tissue sections, it is possible to visualize the specific locations of its binding sites. The tissue sections are incubated with this compound, and after washing away the unbound ligand, they are apposed to a photographic emulsion or a sensitive imaging plate. The radioactive decay from the bound this compound exposes the film, creating an image that reveals the distribution of the binding sites.

This technique can be applied at different levels of resolution. Whole-body autoradiography can provide a broad overview of the distribution of this compound in different organs and tissues, while microautoradiography can localize the binding to specific cell types within a tissue. Although specific autoradiographic studies focusing on this compound are not widely published, this methodology holds great potential for mapping the precise anatomical and cellular targets of Resolvin D1 action in various physiological and pathological contexts.

In Vitro Cellular Uptake and Subcellular Distribution Studies

In vitro studies with this compound are fundamental to understanding its mechanism of action at the cellular level. These studies typically involve incubating cells of interest with the radiolabeled compound and subsequently measuring the associated radioactivity.

Cellular Uptake and Binding Assays:

A primary application of this compound in vitro is to identify and characterize its specific binding sites on target cells, such as human polymorphonuclear leukocytes (PMNs). The methodology for such binding studies involves several key steps:

Cell Preparation: Isolation of primary cells, like human PMNs, from whole blood using techniques such as dextran-Histopaque double gradient centrifugation.

Incubation: Aliquots of the isolated cells are incubated with increasing concentrations of this compound. To determine specific binding, parallel incubations are conducted in the presence of a large excess of unlabeled RvD1. This "cold" competitor displaces the radiolabeled ligand from its specific binding sites, allowing for the quantification of non-specific binding.

Separation and Lysis: After incubation, bound and free radioligand are separated, often by rapid filtration or centrifugation. The cells are then lysed to release the internalized or bound radioactivity.

Quantification: The amount of this compound is quantified using liquid scintillation counting, a technique that measures the beta particles emitted by the tritium isotope.

Saturation binding experiments, where cells are exposed to varying concentrations of this compound, allow for the determination of key binding parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for its receptor, and the maximum number of binding sites (Bmax).

Interactive Data Table: this compound Specific Binding Parameters in Human PMNs

ParameterValueDescription
Kd ~0.2 nMDissociation constant, indicating high-affinity binding.
Bmax VariableMaximum number of binding sites, dependent on cell type and state.

Note: The specific Bmax can vary between experiments and cell preparations. The Kd value is indicative of the potent interaction of RvD1 with its receptors on human leukocytes.

Subcellular Distribution:

Determining the subcellular localization of this compound after its uptake is crucial for understanding its intracellular targets and signaling pathways. While specific studies detailing the subcellular distribution of this compound are not extensively available in the public domain, the general methodology for such investigations would involve:

Incubation and Lysis: Cells are first incubated with this compound under controlled conditions. Following this, the cells are harvested and gently lysed to release their subcellular components while maintaining the integrity of the organelles.

Subcellular Fractionation: The cell lysate is then subjected to differential centrifugation. This process involves a series of centrifugation steps at increasing speeds, which sequentially pellets different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes, and the remaining cytosol).

Quantification of Radioactivity: The radioactivity in each subcellular fraction is then measured by liquid scintillation counting. This allows for the determination of the relative distribution of this compound among the different cellular compartments.

Further analysis could involve techniques like autoradiography on the isolated fractions to visualize the localization of the radiolabel. These studies would provide insights into whether this compound or its metabolites associate with specific organelles to exert their biological effects.

Tissue Distribution and Clearance in Preclinical Models

Preclinical studies in animal models are essential for understanding the pharmacokinetic profile of this compound, including its distribution to various tissues and its rate of clearance from the body. These studies provide critical information for the development of potential therapeutic applications.

Tissue Distribution Studies:

The distribution of a compound throughout the body can be effectively studied using radiolabeled molecules. While specific data on this compound tissue distribution is limited, the methodologies are well-established from pharmacokinetic studies of unlabeled RvD1 and other radiolabeled compounds. A common technique is whole-body autoradiography. In this method, a preclinical model, such as a mouse or rat, is administered this compound. At various time points after administration, the animals are euthanized and flash-frozen. Thin sections of the entire body are then cut and exposed to a phosphor screen or photographic film. The resulting autoradiograms provide a visual map of the distribution of radioactivity across all tissues and organs.

Alternatively, a quantitative biodistribution study can be performed. In this approach:

Animals are administered this compound.

At predetermined time points, animals are euthanized, and various tissues and organs (e.g., blood, liver, kidney, spleen, lung, heart, brain, and adipose tissue) are collected.

The tissues are weighed and homogenized.

The amount of radioactivity in a sample of each homogenate is determined by liquid scintillation counting.

The concentration of the radiolabel in each tissue is then calculated and expressed, for example, as a percentage of the injected dose per gram of tissue.

Studies on unlabeled RvD1 in mice have shown rapid distribution to tissues such as the salivary glands. frontiersin.org

Clearance Studies:

Clearance studies determine the rate at which a compound is removed from the body. These are typically conducted by measuring the concentration of the compound in plasma or blood over time after administration. For this compound, this would involve:

Administering a known dose of this compound to preclinical models, often intravenously to bypass absorption complexities.

Collecting blood samples at various time points.

Separating the plasma and measuring the concentration of radioactivity using liquid scintillation counting.

Plotting the plasma concentration of radioactivity versus time.

From this data, key pharmacokinetic parameters can be calculated, such as:

Half-life (t½): The time it takes for the plasma concentration of the compound to decrease by half.

Clearance (CL): The volume of plasma cleared of the compound per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Pharmacokinetic studies of unlabeled RvD1 in mice have demonstrated a terminal half-life in plasma of approximately 4.77 hours after intravenous injection. frontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of Resolvin D1 in Mice (Intravenous Administration)

Pharmacokinetic ParameterValueUnit
Terminal Half-life (Plasma) 4.77hours
Terminal Half-life (Salivary Gland) 3.41hours
Time to Maximum Concentration (Tmax) 0.0833hours

Source: Data derived from studies on unlabeled Resolvin D1 in NOD/ShiLtJ mice. frontiersin.org

These advanced methodologies utilizing this compound are indispensable for building a comprehensive understanding of its biological behavior, from cellular interactions to its disposition in a whole organism. The data generated from these studies are critical for guiding further research and development of resolvin-based therapeutics.

Regulatory Mechanisms and Interplay of Resolvin D1 with Pro Resolving Networks

Endogenous Regulation of Resolvin D1 Biosynthesis and Action

The endogenous production of Resolvin D1 is a multi-step enzymatic process. It begins with the conversion of DHA by 15-lipoxygenase (15-LOX) to 17S-hydroperoxy-DHA (17S-HpDHA). pnas.org This intermediate is then converted by 5-lipoxygenase (5-LOX) into a transient epoxide which is subsequently hydrolyzed to form RvD1. pnas.orgaai.org Aspirin can also trigger the production of an epimer of RvD1, 17R-RvD1 (aspirin-triggered RvD1 or AT-RvD1), through the acetylation of cyclooxygenase-2 (COX-2), which then converts DHA to 17R-HpDHA. nih.govnih.gov

The actions of RvD1 are mediated through its interaction with specific G-protein coupled receptors (GPCRs). nih.govnih.gov The two primary receptors for RvD1 are ALX/FPR2 (lipoxin A4 receptor) and GPR32. pnas.orguniud.it The expression and sensitivity of these receptors can be modulated by the cellular context and the inflammatory environment. For instance, in response to an inflammatory stimulus, neutrophils can rapidly increase the cell surface expression of ALX/FPR2, enhancing their responsiveness to RvD1. jci.org This receptor-mediated signaling is crucial for the pro-resolving functions of RvD1, which include limiting neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and debris (efferocytosis), and modulating cytokine production. nih.govpnas.org

The regulation of RvD1's actions also involves microRNAs (miRNAs). RvD1 has been shown to modulate the expression of specific miRNAs that, in turn, regulate inflammatory gene expression, creating a feedback loop that reinforces the pro-resolving state.

Synergistic and Antagonistic Interactions with Other Specialized Pro-resolving Mediators

Resolvin D1 does not act in isolation but rather as part of a larger network of SPMs that collectively orchestrate the resolution of inflammation. karger.comuib.no

Lipoxins, another class of SPMs derived from arachidonic acid, share the ALX/FPR2 receptor with RvD1. pnas.org This shared receptor usage suggests a potential for both synergistic and competitive interactions. Both RvD1 and Lipoxin A4 (LXA4) can inhibit neutrophil migration and stimulate macrophage efferocytosis, indicating a synergistic effect in promoting resolution. nih.gov In some contexts, RvD1 can stimulate the biosynthesis of lipoxins, further amplifying the pro-resolving signals. ahajournals.org

Maresins, which are synthesized by macrophages, also contribute to the resolution of inflammation. iu.edu Like RvD1, maresins can promote the switch of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype and enhance tissue regeneration. iu.edu While direct synergistic or antagonistic interactions with RvD1 are still being fully elucidated, their concurrent production and similar functions suggest a cooperative role in dampening inflammation and promoting healing. For example, both RvD1 and Maresin 1 (MaR1) have been shown to facilitate the transition of M1 macrophages to an M2-like phenotype. iu.edu

Protectins and their neuro-specific counterparts, neuroprotectins, are also derived from DHA. nih.gov Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in the nervous system, shares biosynthetic precursors with RvD1. uniud.it Both RvD1 and PD1 exhibit potent anti-inflammatory and pro-resolving activities. nih.gov They can both inhibit neutrophil infiltration and reduce the production of pro-inflammatory cytokines. nih.gov In models of neuroinflammation, NPD1 has been shown to have neuroprotective effects by inhibiting apoptosis and reducing oxidative stress. uniud.it Given their common precursor and similar functions, it is likely that RvD1 and protectins act in a synergistic manner to resolve inflammation and protect tissues from damage.

Cross-talk with Conventional Inflammatory Pathways and Cytokines

A key aspect of RvD1's function is its ability to modulate conventional inflammatory pathways and the production of cytokines.

One of the primary targets of RvD1 is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. spandidos-publications.comnih.gov RvD1 can inhibit the activation of the classical NF-κB pathway (p65/p50 heterodimer), which is responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. spandidos-publications.combiologists.com RvD1 achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. biomolther.org

Interestingly, RvD1 can also promote the formation of an atypical NF-κB homodimer, p50/p50. biologists.comaai.orgnih.gov This p50/p50 homodimer can act as a transcriptional repressor of pro-inflammatory genes, thereby contributing to the resolution of inflammation. biologists.com

RvD1 also interacts with the cyclooxygenase (COX) pathway. While COX-2 is often associated with the production of pro-inflammatory prostaglandins (B1171923) during the initial phase of inflammation, it also plays a role in the resolution phase by producing pro-resolving mediators. aai.orgnih.gov RvD1 has been shown to upregulate COX-2 expression during the resolution phase, leading to the production of anti-inflammatory prostaglandins like PGD2. aai.orgresearchgate.net This effect is mediated through the activation of the NF-κB p50/p50 homodimer. aai.orgnih.gov

Furthermore, RvD1 can directly counteract the effects of pro-inflammatory cytokines. For example, it can suppress TNF-α production, which in turn enhances the ability of macrophages to clear apoptotic cells. biologists.com By downregulating pro-inflammatory cytokine production and signaling while simultaneously promoting pro-resolving pathways, RvD1 effectively shifts the balance from a pro-inflammatory to a pro-resolving environment. aai.org

Interactive Data Table: Regulatory Interactions of Resolvin D1

Interacting Molecule/Pathway Type of Interaction with RvD1 Key Effects References
Specialized Pro-resolving Mediators
Lipoxin A4 (LXA4) Synergistic/Competitive Shared ALX/FPR2 receptor; inhibition of neutrophil migration; stimulation of efferocytosis. pnas.orgnih.gov
Maresin 1 (MaR1) Synergistic Promotes M2 macrophage polarization; enhances tissue regeneration. iu.edu
Protectin D1 (PD1)/Neuroprotectin D1 (NPD1) Synergistic Inhibition of neutrophil infiltration; reduction of pro-inflammatory cytokines; neuroprotection. nih.govuniud.it
Inflammatory Pathways and Cytokines
NF-κB (p65/p50) Antagonistic Inhibition of activation; decreased transcription of pro-inflammatory genes (TNF-α, IL-1β, IL-6). spandidos-publications.combiologists.combiomolther.org
NF-κB (p50/p50) Synergistic Promotion of homodimer formation; transcriptional repression of pro-inflammatory genes. biologists.comaai.orgnih.gov
Cyclooxygenase-2 (COX-2) Modulatory Upregulation during resolution phase; production of anti-inflammatory prostaglandins (PGD2). aai.orgnih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α) Antagonistic Suppression of production; enhancement of efferocytosis. biologists.com
Interleukin-1β (IL-1β) Antagonistic Reduction of production. spandidos-publications.com
Interleukin-6 (IL-6) Antagonistic Reduction of production. spandidos-publications.com

Preclinical Investigations of Resolvin D1 in Models of Inflammatory Resolution and Tissue Homeostasis

Mechanistic Studies in Acute Inflammatory Resolution Models (e.g., Peritonitis, Zymosan-Induced Inflammation)

In preclinical models of acute, self-resolving inflammation, such as zymosan-induced peritonitis in mice, RvD1 demonstrates robust pro-resolution bioactivity. mdpi.com Administration of RvD1 effectively reduces the infiltration of polymorphonuclear neutrophils (PMNs) into the inflamed peritoneum. mdpi.comphysiology.org Mechanistically, RvD1 limits the recruitment of neutrophils and enhances their clearance through efferocytosis, the process by which apoptotic cells are engulfed by macrophages. bjmu.edu.cn This dual action shortens the resolution interval, which is the time required to clear inflammatory cells and restore tissue homeostasis. mdpi.com

RvD1's actions are mediated through specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32. physiology.orgresearchgate.netresearchgate.net In murine peritonitis models, the anti-inflammatory effects of RvD1 were significantly pronounced in transgenic mice overexpressing the human ALX/FPR2 receptor, confirming the receptor's critical role in mediating RvD1's function in vivo. physiology.org Furthermore, RvD1 signaling through these receptors can modulate the expression of specific microRNAs, such as miR-208a and miR-219, which in turn regulate downstream inflammatory genes and promote a pro-resolving macrophage phenotype. physiology.org Studies have shown that RvD1 can down-regulate genes in macrophages that control transcription, such as coactivator-associated arginine methyltransferase 1 (CARM1), thereby suppressing the production of neutrophil-promoting chemokines. mdpi.com

Table 1: Mechanistic Findings of Resolvin D1 in Acute Inflammation Models

Model Key Findings Mechanisms of Action Citations
Zymosan-Induced Peritonitis (Mouse) Reduced leukocyte and PMN infiltration; Shortened resolution interval. Inhibition of neutrophil recruitment; Enhancement of macrophage efferocytosis; Signaling via ALX/FPR2 and GPR32 receptors. mdpi.comphysiology.orgresearchgate.net
Zymosan-Induced Peritonitis (Mouse) Down-regulation of pro-inflammatory genes in resolution-phase macrophages. Selective regulation of transcription machinery, including CARM1. mdpi.com
Zymosan-Induced Peritonitis (hALX/FPR2 Transgenic Mouse) Enhanced reduction of leukocyte infiltration compared to wild-type. Confirmed in vivo action via the ALX/FPR2 receptor; Upregulation of pro-resolving microRNAs (miR-208a, miR-219). physiology.org

Role of Resolvin D1 in Chronic Inflammatory States (Preclinical Models)

Chronic inflammation, a hallmark of many debilitating diseases, often results from a failure of resolution pathways. researchgate.net Preclinical studies suggest that RvD1 can counteract this by restoring pro-resolving signals. In mouse models of obesity, which is characterized by chronic, low-grade inflammation of adipose tissue, RvD1 levels are often reduced. mdpi.com Supplementation with RvD1 in these models has been shown to dampen adipose tissue inflammation and improve metabolic parameters like insulin (B600854) sensitivity. mdpi.com The mechanism involves polarizing macrophages towards an anti-inflammatory, pro-resolving M2 phenotype, which in turn reduces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

In models of chronic lung disease, such as cigarette smoke-induced inflammation and emphysema, RvD1 administration reduces chronic inflammation, oxidative stress, and cell death. oup.com It significantly lowers the accumulation of neutrophils in the lungs and suppresses the production of pro-inflammatory mediators. oup.comfrontiersin.org A key finding is that RvD1 promotes the differentiation of alternatively activated (M2) macrophages and enhances their ability to clear apoptotic cells, thereby facilitating the resolution of established inflammation. oup.comoup.com Furthermore, in vitro studies using THP-1 macrophages stimulated with LPS, a model for chronic inflammation, showed that RvD1 can attenuate the inflammatory response by downregulating the expression of inflammatory microRNAs (miR-155, miR-146a, miR-148a) and Krüppel-like factor 5 (KLF5). nih.govfrontiersin.org

Table 2: Effects of Resolvin D1 in Preclinical Chronic Inflammation Models

Model Key Findings Mechanisms of Action Citations
Obesity-Induced Adipose Tissue Inflammation (Mouse) Reduced secretion of pro-inflammatory cytokines (IL-6, TNF-α); Improved insulin sensitivity. Polarization of macrophages to an anti-inflammatory M2 phenotype. mdpi.com
Cigarette Smoke-Induced Emphysema (Mouse) Reduced airspace enlargement, inflammation, oxidative stress, and cell death. Decreased neutrophil accumulation; Promotion of M2 macrophage differentiation; Did not promote fibrosis. oup.com
Acute Cigarette Smoke-Induced Lung Inflammation (Mouse) Reduced neutrophilic inflammation; Decreased pro-inflammatory cytokines; Increased anti-inflammatory IL-10. Promotion of M2 macrophage differentiation and neutrophil efferocytosis. oup.com
LPS-Stimulated Macrophages (in vitro) Dose-dependent downregulation of TNF-α, KLF5, and inflammatory microRNAs. Inhibition of miR-155-5p, miR-146a-5p, and miR-148a-3p expression. nih.govfrontiersin.org

Restoration of Tissue Function and Injury Resolution in Preclinical Disease Models

RvD1 not only controls the inflammatory response but also actively promotes the restoration of tissue structure and function in various preclinical disease models.

In preclinical models of acute respiratory distress syndrome (ARDS) and acute lung injury (ALI), RvD1 demonstrates significant protective and pro-resolving effects. In LPS-induced ALI in mice, RvD1 treatment significantly reduces leukocyte infiltration, particularly neutrophils, into the bronchoalveolar lavage fluid (BALF), decreases pulmonary edema, and lowers the levels of pro-inflammatory cytokines. A key mechanism is the suppression of the NF-κB signaling pathway. RvD1 can also modulate cyclooxygenase-2 (COX-2) expression, promoting its pro-resolving functions during the resolution phase of inflammation. In models of aspiration pneumonitis, the aspirin-triggered epimer AT-RvD1 was found to reduce mucosal inflammation and promote resolution. RvD1 also shows therapeutic effects in models of emphysema by not only preventing smoking-induced lung damage but also promoting lung tissue regeneration.

Table 3: Resolvin D1 in Preclinical Pulmonary Disease Models

Model Key Findings Mechanisms of Action Citations
LPS-Induced Acute Lung Injury (Mouse) Reduced leukocyte infiltration, pulmonary edema, and pro-inflammatory cytokines. Suppression of NF-κB activation; Modulation of COX-2 for pro-resolving functions.
Cigarette Smoke-Induced Emphysema (Mouse) Prevented emphysema development; Promoted lung tissue regeneration. Reduction of chronic inflammation and tissue damage.
Aspiration Pneumonitis (Mouse) Reduced mucosal inflammation and promoted resolution. Decreased leukocytes and pro-inflammatory cytokines in BALF.
Allergic Airway Inflammation (Mouse) Reduced airway hyperresponsiveness and eosinophil recruitment. Interaction with ALX/FPR2 and GPR32 receptors to limit adaptive immune responses. researchgate.net

In the context of cardiovascular diseases, RvD1 exhibits protective actions. In rat models of myocardial infarction (MI), RvD1 administration reduces infarct size and diminishes neutrophil accumulation in the ischemic myocardium. This anti-inflammatory effect is also linked to the attenuation of post-MI depression-like behaviors. In a humanized mouse model of sickle cell disease subjected to hypoxia/reperfusion (H/R) stress, the stable epimer 17(R)-RvD1 protected against inflammatory cardiomyopathy. It was found to prevent the activation of NF-κB p65, reduce the expression of profibrotic and proangiogenic signaling molecules, and decrease perivascular fibrosis. These findings suggest that a failure in resolution pathways contributes to cardiovascular pathology and that RvD1 can restore these protective mechanisms. In models of MI, RvD1 promotes the resolution of acute inflammation, which helps to delay the onset of heart failure.

Table 4: Resolvin D1 in Preclinical Cardiovascular Disease Models

Model Key Findings Mechanisms of Action Citations
Myocardial Infarction (Rat) Reduced infarct size; Decreased neutrophil accumulation; Attenuated depression-like symptoms. Inhibition of neutrophil accumulation in ischemic regions.
Sickle Cell Disease with Hypoxia/Reperfusion (Mouse) Protected against inflammatory cardiomyopathy; Reduced perivascular fibrosis. Prevention of NF-κB activation; Reduction of profibrotic and proangiogenic signaling.
Myocardial Infarction (Mouse) Reduced LV neutrophil density; Improved ventricular function. Activation of ALX/FPR2 expression; Promotion of acute inflammation resolution.

Neuroinflammation is a critical component of many neurodegenerative diseases. Preclinical studies have shown that RvD1 can cross the blood-brain barrier and exert potent anti-inflammatory and neuroprotective effects. researchgate.net In a rat model of Parkinson's disease (PD), RvD1 was shown to prevent both central and peripheral inflammation, as well as neuronal dysfunction and motor deficits. In cellular models of PD, RvD1 inhibited the expression of pro-inflammatory mediators induced by neurotoxins. In the context of Alzheimer's disease (AD), levels of RvD1 have been found to be reduced in patient cerebrospinal fluid. Preclinical models of AD suggest that RvD1 can improve cognitive function and enhance the phagocytic clearance of amyloid-β by microglia, shifting them away from a pro-inflammatory state. RvD1 also shows efficacy in models of neuropathic pain by promoting the resolution of neuroinflammation, in part by increasing the production of the anti-inflammatory cytokine IL-10 from macrophages.

Table 5: Resolvin D1 in Preclinical Neuroinflammation and Neurodegenerative Disease Models

Model Key Findings Mechanisms of Action Citations
Parkinson's Disease (Rat/Cell Culture) Prevented neuroinflammation, neuronal dysfunction, and motor deficits. Inhibition of pro-inflammatory mediator expression in response to neurotoxins.
Alzheimer's Disease (Mouse) Mitigated cognitive impairment; Decreased astrocyte and microglia activation. Enhanced microglial phagocytosis of amyloid-β; Promoted anti-inflammatory cytokine production.
Paclitaxel-Induced Neuropathic Pain (Mouse) Promoted pain resolution. Increased IL-10 expression in macrophages via the FPR2 receptor; Activated Nrf2/HO-1 pathway.
Experimental Autoimmune Encephalitis (Mouse MS Model) Attenuated disease progression. Reduced inflammation and leukocyte entry into the central nervous system. researchgate.net

In preclinical models of kidney disease, RvD1 demonstrates significant renoprotective effects. In mouse models of ischemia/reperfusion-induced acute kidney injury (AKI), RvD1 administration reduced functional and morphological kidney damage, decreased leukocyte infiltration, and limited subsequent interstitial fibrosis. aai.org It protects against AKI by increasing the percentage of regulatory T cells (Tregs) via the ALX/FPR2 pathway. In LPS-induced AKI, which mimics septic AKI, RvD1 improved survival, ameliorated kidney pathological injury, and protected renal function by down-regulating the NF-κB inflammatory signal and inhibiting renal cell apoptosis. In models of diabetic nephropathy, RvD1 has been shown to attenuate renal injury by inhibiting NF-κB signaling and apoptosis.

In the liver, RvD1 has been shown to be protective in various injury models. In a mouse model mimicking severe alcohol-associated hepatitis, RvD1 attenuated liver injury and inflammation by limiting neutrophil accumulation and decreasing pro-inflammatory cytokines. It also attenuated pyroptosis, an inflammatory form of cell death. In models of liver fibrosis induced by carbon tetrachloride (CCl4), RvD1 significantly attenuated liver injury and fibrosis. The mechanism involves the inhibition of hepatic stellate cell (HSC) activation, a key event in liver fibrogenesis, partly by suppressing autophagy through the AKT/mTOR pathway. While some studies show potent anti-fibrotic effects, others suggest its potential may be limited in certain models like cholestatic liver fibrosis induced by bile duct ligation, where it did not significantly impact necroinflammation and fibrosis progression despite reducing HSC activation.

Table 6: Resolvin D1 in Preclinical Renal and Hepatic Disease Models

Model Key Findings Mechanisms of Action Citations
Ischemia/Reperfusion-Induced Acute Kidney Injury (Mouse) Reduced functional and morphological kidney injury; Decreased fibrosis. Reduced leukocyte infiltration; Increased regulatory T cells (Tregs) via ALX/FPR2 pathway. aai.org
LPS-Induced Acute Kidney Injury (Mouse) Improved survival; Protected renal function and structure. Down-regulation of NF-κB signaling; Inhibition of renal cell apoptosis.
Diabetic Nephropathy (Mouse) Attenuated renal injury and apoptosis. Downregulation of NF-κB signaling.
Alcohol-Associated Hepatitis (Mouse) Attenuated liver injury and inflammation. Limited hepatic neutrophil accumulation; Attenuated pyroptosis.
CCl4-Induced Liver Fibrosis (Mouse) Reduced liver injury and fibrosis. Inhibition of autophagy-mediated hepatic stellate cell (HSC) activation via AKT/mTOR pathway.
Bile Duct Ligation-Induced Liver Fibrosis (Mouse) Reduced HSC activation but had limited impact on overall fibrosis and inflammation. N/A

Pharmacological Strategies Targeting Resolvin D1 Pathways for Pro-resolution

The potent pro-resolving and tissue-protective actions of Resolvin D1 (RvD1) have spurred the development of pharmacological strategies aimed at harnessing its therapeutic potential. These approaches focus on enhancing the stability, delivery, and efficacy of RvD1 or on directly activating its downstream signaling pathways. Preclinical studies have explored several innovative strategies, including the use of synthetic analogs, advanced delivery systems, and receptor agonists, to promote the resolution of inflammation in a variety of disease models.

One of the primary challenges in the therapeutic application of native RvD1 is its short in vivo half-life, as it is rapidly metabolized and inactivated. frontiersin.org To overcome this, researchers have developed stable analogs of RvD1. For instance, a synthetic imidazole-derived RvD1 analog has demonstrated potent antioxidant properties, suggesting its potential in treating conditions associated with oxidative stress, such as osteoarthritis. researchgate.net Another strategy involves the use of RvD1 precursors, like 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), which can be converted to D-series resolvins in vivo, offering a longer-lasting analgesic effect in preclinical models of osteoarthritis pain. nih.gov

Advanced drug delivery systems represent another promising avenue for enhancing the therapeutic efficacy of RvD1. Nanoliposomal formulations of RvD1 have been engineered to provide controlled release and targeted delivery. nih.gov In a murine model of osteoarthritis, a single injection of RvD1-loaded nanoliposomes was more effective at promoting M2 macrophage polarization and preventing cartilage damage compared to the free form of the molecule. nih.gov Similarly, biodegradable anti-inflammatory nano-capsules loaded with RvD1 have been shown to enhance M2 macrophage polarization and stimulate bone regeneration in a mouse model of femoral head lesion. mdpi.com

Directly targeting the receptors of RvD1, primarily formyl peptide receptor 2 (FPR2/ALX) and G protein-coupled receptor 32 (GPR32), is a key pharmacological strategy. nih.govacs.org The development of small-molecule agonists for these receptors is an active area of research, aiming to create orally available and stable drugs that mimic the pro-resolving effects of RvD1. nih.gov Preclinical studies using FPR2/ALX knockout mice have confirmed the critical role of this receptor in mediating the anti-inflammatory and pro-resolving actions of RvD1. nih.gov For example, in a model of zymosan-induced peritonitis, the ability of RvD1 to reduce leukocyte infiltration was significantly diminished in FPR2/ALX knockout mice. nih.gov

The following table summarizes preclinical studies that have investigated various pharmacological strategies targeting the Resolvin D1 pathway.

Table 1: Preclinical Pharmacological Strategies Targeting the Resolvin D1 Pathway

Pharmacological Strategy Preclinical Model Key Findings Reference
RvD1-Loaded Nanoliposomes Murine Model of Osteoarthritis Reduced proinflammatory M1 macrophages and increased M2 macrophages in the synovium. nih.gov nih.gov
17(R)-HDoHE (RvD1 Precursor) Rat Model of Osteoarthritis Pain Reversed established pain behavior and was associated with a reduction in spinal cord astrogliosis. nih.gov nih.gov
RvD1-Loaded Biodegradable Membrane In vitro model using osteoblasts Reduced the expression of LPS-induced inflammatory cytokines (IL-1β, IL-6, TNF-α) and promoted osteogenic differentiation. mdpi.com mdpi.com
Imidazole-Derived RvD1 Analog In vitro antioxidant assays Exhibited potent antioxidant properties, suggesting potential for treating oxidative stress-related diseases. researchgate.net researchgate.net
Small Molecule Agonists for DRV1/GPR32 In vitro receptor activation assays Identified several chemotypes that activated the human resolvin D1 receptor, providing leads for drug development. nih.gov nih.gov

These preclinical investigations highlight the potential of various pharmacological approaches to leverage the pro-resolving power of the Resolvin D1 pathway for therapeutic benefit. By enhancing stability, improving delivery, and directly activating its receptors, these strategies aim to translate the endogenous mechanisms of inflammatory resolution into novel treatments for a wide range of inflammatory conditions.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the anti-inflammatory mechanisms of [3H]resolvin D1?

  • Methodological Answer: Use in vitro models (e.g., human macrophage or neutrophil cultures) to assess resolvin D1’s binding affinity to receptors like ALX/FPR2 via competitive radioligand assays. For in vivo models, murine inflammation models (e.g., zymosan-induced peritonitis) allow quantification of leukocyte infiltration and cytokine profiles using liquid scintillation counting (LSC) to track this compound distribution .
  • Key Data:

Model TypeAssayDetection LimitReference
In vitroRadioligand binding0.1 nM
In vivoLSC10 dpm/mg tissue

Q. How can this compound stability be optimized in experimental buffers?

  • Methodological Answer: Prepare resolvin D1 in ethanol stocks (stored at -80°C) to prevent oxidation. For aqueous buffers, use antioxidants like 0.01% butylated hydroxytoluene (BHT) and argon gas purging to minimize degradation. Validate stability via HPLC-UV or LC-MS at 30-minute intervals .

Q. What are standard protocols for quantifying this compound in biological samples?

  • Methodological Answer: Extract resolvin D1 using solid-phase extraction (C18 columns), followed by scintillation counting. Normalize counts to protein concentration (Bradford assay). For spatial localization, autoradiography of tissue sections is recommended .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound influence dosing regimens in chronic inflammation models?

  • Methodological Answer: Conduct time-course studies (0–24 hrs post-injection) to determine plasma half-life using non-compartmental analysis (NCA). Measure tissue-specific uptake via ex vivo gamma counting. Adjust dosing based on AUC (area under the curve) and clearance rates .
  • Data Contradiction Alert: Some studies report a short half-life (<1 hr) in plasma, while others note prolonged activity in tissues due to local retention. Reconcile by comparing free vs. protein-bound resolvin D1 fractions .

Q. What strategies resolve discrepancies between resolvin D1’s in vitro potency and in vivo efficacy?

  • Methodological Answer:

Validate receptor expression levels in target tissues (e.g., qPCR for ALX/FPR2).

Assess metabolic inactivation pathways (e.g., CYP450 activity) using liver microsomes.

Use knockout models (e.g., ALX/FPR2-/- mice) to confirm receptor specificity .

Q. How can endogenous this compound synthesis be modulated to study its role in inflammation resolution?

  • Methodological Answer: Inhibit biosynthetic enzymes (e.g., 15-lipoxygenase with PD146176) or use dietary omega-3 supplementation (EPA/DHA) to upregulate production. Quantify resolvin D1 via LC-MS/MS and correlate with inflammatory markers (e.g., IL-6, TNF-α) .

Data Interpretation & Replication

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer: Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. For small sample sizes, apply non-parametric tests (Mann-Whitney U). Report 95% confidence intervals and power analysis to justify sample size .

Q. How can experimental reproducibility be ensured in resolvin D1 studies?

  • Methodological Answer:

  • Standardize animal housing conditions (e.g., diet, circadian rhythm).
  • Include positive controls (e.g., dexamethasone for anti-inflammatory effects).
  • Share raw data (e.g., scintillation counts, chromatograms) in public repositories .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。